Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate
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Overview
Description
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is a chemical compound with a unique structure that includes a tert-butyl group, a fluoro group, and a hydroxy group attached to a butenylcarbamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted butenyl alcohol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as sodium hydride or potassium carbonate can help deprotonate the alcohol, allowing it to react with the carbamate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluoro group with an amine can produce an amino-substituted carbamate .
Scientific Research Applications
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-3-fluoro-4-hydroxyphenylcarbamate: Similar structure but with a phenyl group instead of a butenyl group.
Tert-butyl-3-fluoro-4-hydroxybutylcarbamate: Similar structure but with a butyl group instead of a butenyl group.
Uniqueness
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is unique due to the presence of both a fluoro and a hydroxy group on a butenyl backbone, which can provide distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in the design of new chemical entities for various applications .
Properties
Molecular Formula |
C9H16FNO3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
InChI Key |
DVEMVHCJYUKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(CO)F |
Origin of Product |
United States |
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